molecular formula C12H10OP+ B1239935 Diphenylphosphine oxide CAS No. 4559-70-0

Diphenylphosphine oxide

Cat. No. B1239935
CAS RN: 4559-70-0
M. Wt: 201.18 g/mol
InChI Key: YFPJFKYCVYXDJK-UHFFFAOYSA-N
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Description

Synthesis Analysis

DPPO can be synthesized through various methods, including the reaction of diphenyl ether with phosphorus compounds followed by hydrolysis, as demonstrated by Wellala and Guan (2015), who synthesized a secondary phosphine oxide (SPO) from diphenyl ether through ortho-lithiation, phosphorylation, and hydrolysis, proving its efficacy as a preligand for nickel-catalyzed cross-coupling reactions (Wellala & Guan, 2015). Additionally, a variety of chiral auxiliaries based on diphenylphosphine oxides have been synthesized for asymmetric synthesis, showcasing the versatility of DPPO derivatives in stereocontrolled organic synthesis (O’Brien & Warren, 1996).

Molecular Structure Analysis

The molecular structure of DPPO derivatives has been extensively studied, revealing their capability to act as ligands in complex metal catalysts. Schmid et al. (1991) reported the synthesis of axially dissymmetric diphosphines, demonstrating the structural diversity achievable with DPPO frameworks (Schmid et al., 1991).

Chemical Reactions and Properties

DPPO and its derivatives participate in a wide range of chemical reactions. For instance, Fujimoto et al. (2017) synthesized diphenylphosphine-oxide-fused NiII porphyrin, highlighting DPPO's role in modifying electronic properties of porphyrins (Fujimoto et al., 2017). Similarly, the multifunctional properties of a phosphine oxide-diphenylamine hybrid compound were explored by Liu et al. (2014), who demonstrated its application as a high-performance fluorescent emitter and host for OLEDs (Liu et al., 2014).

Physical Properties Analysis

The physical properties of DPPO, including its melting point, boiling point, and solubility, are crucial for its application in various chemical processes. The synthesis methods and subsequent modifications of DPPO significantly influence these properties, tailoring them for specific applications.

Chemical Properties Analysis

DPPO is characterized by its phosphorus-oxygen double bond, which imparts unique chemical properties, including its reactivity towards nucleophiles and electrophiles. The diverse reactivity profiles of DPPO derivatives enable their use in a wide range of chemical transformations, such as organophotoredox-catalyzed reactions, demonstrated by Singsardar et al. (2018) in the phosphonylation of 2 H-indazoles (Singsardar et al., 2018).

Scientific Research Applications

1. Flame Retardant Application in Epoxy Resin

  • Summary of the Application: Diphenylphosphine Oxide Derivative (DPO-H) is synthesized and used as a reactive flame retardant in epoxy resin . The introduction of DPO-H enhances the transparency of the epoxy resin and increases its flame retardation and carbon formation .
  • Methods of Application: 4,4’-Diaminodiphenylsulfone (DDS) is used as the curing agent and DPO-H is used as the reactive flame retardant and co-curing to prepare the flame-retardant epoxy resins with different P contents . The flame-retardant epoxy resin samples are investigated by limit oxygen index (LOI) test, vertical burning (UL-94) testing, cone calorimetry test, and thermogravimetric analysis (TGA) .
  • Results or Outcomes: The flame-retardant epoxy resin sample with P content of 0.5 wt% can reach UL-94 V-0 rate, and LOI value increased to 29.6% . The introduction of DPO-H can inhibit the pyrolysis of epoxy resin effectively .

2. Synthesis and Properties of Polyimides

  • Summary of the Application: A fluorinated diamine, (2,5-bis (4-amino-3-trifluoromethylphenoxy)phenyl)diphenyl-phosphine oxide (2), is synthesized and used to prepare a series of polyimides with side diphenylphosphine oxide and trifluoromethyl groups .
  • Methods of Application: The polyimides are prepared by the high-temperature one-pot polymerization of diamine 2 with several commercial aromatic dianhydrides . The resulting polyimides exhibit excellent solubility in common organic solvents and are easily processed into light color transparent films .
  • Results or Outcomes: The polyimides show good thermal stability with the glass transition temperatures from 246 to 286 °C . The limiting oxygen index values of them exceed 38.3% . They also display low water absorption (0.89—1.32%) and good mechanical properties (tensile strength: 72.3—153.24 MPa, Young’s modulus: 1.4—2.3 GPa, elongation at break: 6.9—12.5%) .

3. Ligand for Buchwald-Hartwig Cross Coupling Reaction

  • Summary of the Application: Diphenylphosphine oxide is used as a ligand in Buchwald-Hartwig Cross Coupling Reaction . This reaction is a powerful tool for the formation of carbon-nitrogen bonds and is widely used in the synthesis of various organic compounds .
  • Methods of Application: The reaction involves the use of a palladium catalyst and a base, along with the diphenylphosphine oxide ligand .
  • Results or Outcomes: The outcome of this reaction is the formation of a new carbon-nitrogen bond, which is a key structural element in many organic compounds .

4. Hydrophosphonylations

  • Summary of the Application: Diphenylphosphine oxide is used in hydrophosphonylation reactions . These reactions involve the addition of phosphonate groups to a substrate .
  • Methods of Application: The reaction typically involves the use of a metal catalyst, a phosphonate reagent, and the substrate .
  • Results or Outcomes: The outcome of this reaction is the formation of a new carbon-phosphorus bond, which can be useful in the synthesis of various organophosphorus compounds .

5. Suzuki-Miyaura Coupling

  • Summary of the Application: Diphenylphosphine oxide is used as a ligand in Suzuki-Miyaura Coupling reactions . This reaction is a type of palladium-catalyzed cross coupling reaction, used to form carbon-carbon bonds .
  • Methods of Application: The reaction involves the use of a palladium catalyst, a boronic acid or ester, an organic halide, and the diphenylphosphine oxide ligand .
  • Results or Outcomes: The outcome of this reaction is the formation of a new carbon-carbon bond, which is a fundamental structural element in organic chemistry .

6. Preparation of Triarylphosphine Oxides

  • Summary of the Application: Diphenylphosphine oxide is used in the preparation of triarylphosphine oxides . These compounds are important in various chemical reactions as ligands and catalysts .
  • Methods of Application: The preparation involves the reaction of diphenylphosphine oxide with an aryl halide in the presence of a base .
  • Results or Outcomes: The outcome of this reaction is the formation of a triarylphosphine oxide .

7. Preparation of Alkenyldiphenylphosphine Oxides

  • Summary of the Application: Diphenylphosphine oxide is used in the preparation of alkenyldiphenylphosphine oxides . These compounds are useful in various organic transformations .
  • Methods of Application: The preparation involves the reaction of diphenylphosphine oxide with an alkenyl halide in the presence of a base .
  • Results or Outcomes: The outcome of this reaction is the formation of an alkenyldiphenylphosphine oxide .

8. Horner-Wittig Reagents

  • Summary of the Application: Diphenylphosphine oxide is used in the preparation of Horner-Wittig reagents . These reagents are used in the Horner-Wittig reaction, a method for the synthesis of alkenes .
  • Methods of Application: The preparation involves the reaction of diphenylphosphine oxide with an alkyl halide in the presence of a base .
  • Results or Outcomes: The outcome of this reaction is the formation of a Horner-Wittig reagent .

Safety And Hazards

Diphenylphosphine oxide is considered hazardous. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to use personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling this compound .

Future Directions

Diphenylphosphine oxide has potential applications in the development of highly valuable phosphorus compounds . It can be transformed into three reactive organophosphorus intermediates that efficiently give the corresponding functional organophosphorus compounds in good yields .

properties

IUPAC Name

oxo(diphenyl)phosphanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10OP/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFPJFKYCVYXDJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10OP+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60422562
Record name Diphenylphosphine oxide
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Molecular Weight

201.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diphenylphosphine oxide

CAS RN

4559-70-0
Record name Diphenylphosphine oxide
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Record name Diphenylphosphine oxide
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Record name Diphenylphosphine oxide
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Record name (phenylphosphoroso)benzene
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Record name DIPHENYLPHOSPHINE OXIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7,300
Citations
JM Brown, S Woodward - The Journal of Organic Chemistry, 1991 - ACS Publications
… (2-Bromo-3,6-dimethoxyphenyl )diphenylphosphine Oxide (20) . Using the method for the synthesis of 19 N-bromosuccinimide (160 mg, 0.90 mmol) and the lithio species 13 (0.88 mmol…
Number of citations: 67 pubs.acs.org
D Camp, PC Healy, ID Jenkins, BW Skelton… - Journal of the Chemical …, 1991 - pubs.rsc.org
… We suggest that the reaction between diphenylphosphine oxide and azodicarboxylates occurs as shown in Scheme 1. Although the equilibrium concentration of the diphenyl…
Number of citations: 16 pubs.rsc.org
Y Yamamoto, K Fujiwara, A Ogawa - Organometallics, 2023 - ACS Publications
… This could be achieved by the addition of diphenylphosphine oxide (Ph 2 P(O)H), as shown … hydrophosphination of terminal alkynes with diphenylphosphine oxide 4 in the presence of a …
Number of citations: 0 pubs.acs.org
RT Paine, EM Bond, S Parveen, N Donhart… - Inorganic …, 2002 - ACS Publications
… family, 1-(diphenylphosphine oxide)-1-(2‘-pyridyl N-oxide)-3-(diphenylphosphine oxide)propane (1)… (b) Can the pendant diphenylphosphine oxide arm serve as an intramolecular phase …
Number of citations: 51 pubs.acs.org
YL Zhao, GJ Wu, Y Li, LX Gao… - Chemistry–A European …, 2012 - Wiley Online Library
… diphenylphosphine oxide (4) was investigated (Table 3). The results showed that 1 could be coupled far more efficiently with diphenylphosphine oxide … with diphenylphosphine oxide to …
HY Zhang, M Sun, YN Ma, QP Tian… - Organic & Biomolecular …, 2012 - pubs.rsc.org
A novel protocol for the preparation of various diarylphosphine oxide compounds via a Ni-catalyzed cross-coupling of aryl chlorides with R2P(O)H has been developed. Notably, this …
Number of citations: 104 pubs.rsc.org
SZ Goldberg, KN Raymond - Inorganic Chemistry, 1973 - ACS Publications
The compound W (C0) s (0= P (C6Hs) 2CHP (C6Hs) 3) is a hydrolysis product of the complex formed between hexaphenylcarbodiphosphorane (1) and tungsten pentacarbonyl. The …
Number of citations: 39 pubs.acs.org
X Zhang, H Liu, X Hu, G Tang, J Zhu, Y Zhao - Organic Letters, 2011 - ACS Publications
… of bromobenzene with diphenylphosphine oxide was chosen as the model reaction using 0.1 equiv of NiCl 2 ·6H 2 O as the catalyst for optimization of the reaction conditions. The influence …
Number of citations: 183 pubs.acs.org
GW Sluggett, C Turro, MW George… - Journal of the …, 1995 - ACS Publications
The photochemistry of (2, 4, 6-trimethylbenzoyl) diphenylphosphine oxide (1) has been investigated using time-resolved infrared (TRIR) and time-resolved UV spectroscopy (laser flash …
Number of citations: 141 pubs.acs.org
L Liu, Y Wang, Z Zeng, P Xu, Y Gao… - … Synthesis & Catalysis, 2013 - Wiley Online Library
A novel nickel(II)‐magnesium‐mediated cross‐coupling of diphenylphosphine oxide with a variety of 1,1‐dibromo‐1‐alkenes has been developed, which provides a powerful and …
Number of citations: 84 onlinelibrary.wiley.com

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